molecular formula C18H17BrN2O6 B11104114 {4-bromo-2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{4-bromo-2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11104114
M. Wt: 437.2 g/mol
InChI Key: WSJCJVKRXSZZQZ-AWQFTUOYSA-N
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Description

2-[4-BROMO-2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenyl ring and a methoxyphenoxyacetyl hydrazone moiety

Preparation Methods

The synthesis of 2-[4-BROMO-2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Hydrazone Formation: Reaction of the methoxyphenoxyacetyl compound with hydrazine to form the hydrazone.

    Coupling Reaction: Coupling of the hydrazone intermediate with the bromo-substituted phenyl ring under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

2-[4-BROMO-2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-BROMO-2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-BROMO-2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can be compared with other similar compounds, such as:

The uniqueness of 2-[4-BROMO-2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H17BrN2O6

Molecular Weight

437.2 g/mol

IUPAC Name

2-[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H17BrN2O6/c1-25-15-4-2-3-5-16(15)26-10-17(22)21-20-9-12-8-13(19)6-7-14(12)27-11-18(23)24/h2-9H,10-11H2,1H3,(H,21,22)(H,23,24)/b20-9+

InChI Key

WSJCJVKRXSZZQZ-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC(=O)O

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC(=O)O

Origin of Product

United States

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